6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound. It features a 1,8-naphthyridine core, which is known for its diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including derivatives like 6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one, involves several methods:
Multicomponent Reactions (MCR): These reactions efficiently generate complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates.
Hydroamination of Terminal Alkynes: Followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizes metal catalysts to facilitate the formation of the naphthyridine core.
Ring Expansion Reactions: Involves the expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s 1,8-naphthyridine core is known for its antibacterial properties, making it a potential candidate for drug development.
Materials Science: It can be used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The 1,8-naphthyridine core can enhance the function of certain proteins, such as STAT1, which plays a role in immune response and cell proliferation . The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used to treat bacterial infections.
2-(1,8-Naphthyridin-2-yl)phenol: A STAT1 enhancer that enhances the function of IFN-γ, improving its ability to inhibit the proliferation of cancer cells.
Uniqueness
6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other 1,8-naphthyridine derivatives.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H23N5O2/c1-14(2)26-19(27)8-7-18(24-26)21(28)25-12-9-15(10-13-25)17-6-5-16-4-3-11-22-20(16)23-17/h3-8,11,14-15H,9-10,12-13H2,1-2H3 |
InChI Key |
ZNTIGABKZSPLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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